N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride
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Overview
Description
N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C12H15ClFN3. This compound is characterized by the presence of a pyrazole ring substituted with a benzyl group and a 2-fluoroethyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base such as potassium carbonate.
Introduction of the 2-Fluoroethyl Group: The 2-fluoroethyl group can be introduced through a nucleophilic substitution reaction using 2-fluoroethyl bromide and a suitable base.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl chloride, 2-fluoroethyl bromide, and other electrophiles.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the pyrazole ring.
Reduced Derivatives: Reduced forms of the pyrazole ring.
Substituted Derivatives: Compounds with different substituents on the pyrazole ring.
Scientific Research Applications
N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-(2-chloroethyl)pyrazol-4-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
N-benzyl-1-(2-bromoethyl)pyrazol-4-amine: Similar structure but with a bromine atom instead of a fluorine atom.
N-benzyl-1-(2-iodoethyl)pyrazol-4-amine: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is unique due to the presence of the 2-fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C12H15ClFN3 |
---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c13-6-7-16-10-12(9-15-16)14-8-11-4-2-1-3-5-11;/h1-5,9-10,14H,6-8H2;1H |
InChI Key |
JRHIYEOZRCAZRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
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